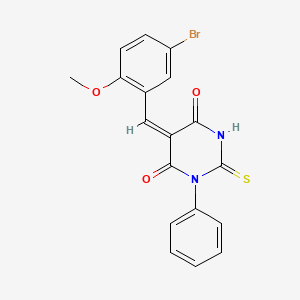![molecular formula C16H12ClF3N2O3 B5203049 N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound is commonly known as CTB or Compound 32 and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of CTB is not fully understood, but it is believed to inhibit the activity of enzymes involved in cancer cell growth and inflammation. CTB has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CTB has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
CTB has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been found to reduce inflammation by decreasing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, CTB has been shown to have analgesic effects by reducing pain sensitivity.
実験室実験の利点と制限
One advantage of using CTB in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for cancer treatment and the treatment of inflammatory diseases. Additionally, CTB has been found to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using CTB in lab experiments is its limited solubility in water, which may affect its effectiveness in certain studies.
将来の方向性
There are several future directions for the study of CTB. One direction is the investigation of its potential as a cancer treatment. Further studies are needed to determine the effectiveness of CTB in vivo and its potential side effects. Another direction is the investigation of its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine the optimal dosage and administration of CTB for these applications. Additionally, further research is needed to improve the solubility of CTB in water, which may increase its effectiveness in certain studies.
Conclusion
In conclusion, N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide, also known as CTB or Compound 32, is a chemical compound that has potential applications in scientific research. It can be synthesized using various methods and has been found to inhibit the growth of cancer cells, reduce inflammation, and have analgesic effects. CTB has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine the full potential of CTB in scientific research.
合成法
CTB can be synthesized through several methods, including the reaction of 5-chloro-2-methoxyaniline with trifluoroacetic anhydride, followed by the reaction with benzoyl chloride. Another method involves the reaction of 5-chloro-2-methoxyaniline with 4-nitrobenzoyl chloride, followed by reduction with iron powder and hydrochloric acid. The resulting product is then reacted with trifluoroacetic anhydride to obtain CTB.
科学的研究の応用
CTB has been utilized in various scientific research applications, including the study of cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. CTB has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, CTB has been shown to have analgesic effects, making it a potential candidate for pain management.
特性
IUPAC Name |
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-8-11(22-15(24)16(18,19)20)10(17)7-12(13)21-14(23)9-5-3-2-4-6-9/h2-8H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKCGCRKPZHFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C(F)(F)F)Cl)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)



![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)